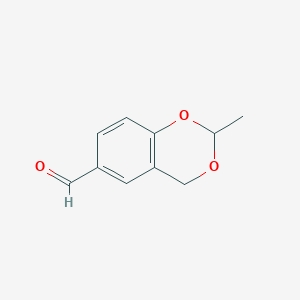
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde, also known as MDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a benzodioxine ring and an aldehyde group.
Mécanisme D'action
The mechanism of action of 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde is not fully understood, but studies suggest that it may act as a DNA intercalator, causing DNA damage and inhibiting cancer cell growth. 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has been shown to induce apoptosis in cancer cells, leading to their death. In vivo studies have also shown promising results, with 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde inhibiting tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has shown promising results as an anti-cancer agent, making it a potentially useful tool for studying cancer biology. However, one limitation of using 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde in lab experiments is its limited solubility in water, which may make it difficult to use in certain applications.
Orientations Futures
There are several future directions for research on 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde. One area of interest is the development of more efficient synthesis methods for 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde and its potential applications in cancer therapy. Finally, 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde's potential use as a fluorescent probe for detecting metal ions in biological systems warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde involves the reaction between 2,5-dimethoxybenzaldehyde and malononitrile in the presence of piperidine as a catalyst. The reaction yields 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde as a yellow solid with a melting point of 108-110°C.
Applications De Recherche Scientifique
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
Numéro CAS |
189683-84-9 |
|---|---|
Nom du produit |
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde |
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde |
InChI |
InChI=1S/C10H10O3/c1-7-12-6-9-4-8(5-11)2-3-10(9)13-7/h2-5,7H,6H2,1H3 |
Clé InChI |
OUSHWSCHEPRJRW-UHFFFAOYSA-N |
SMILES |
CC1OCC2=C(O1)C=CC(=C2)C=O |
SMILES canonique |
CC1OCC2=C(O1)C=CC(=C2)C=O |
Synonymes |
4H-1,3-Benzodioxin-6-carboxaldehyde,2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Aminophenyl)(113C)methyl]aniline](/img/structure/B64329.png)

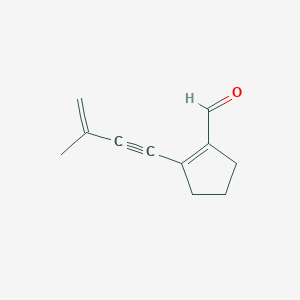

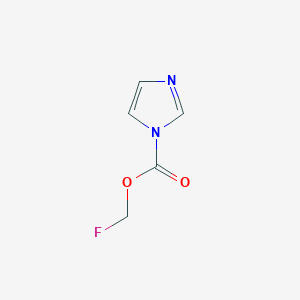
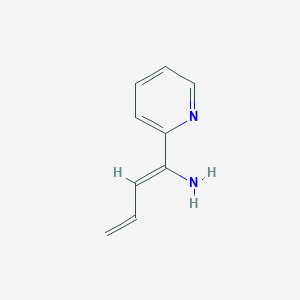
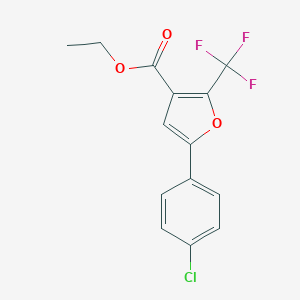

![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
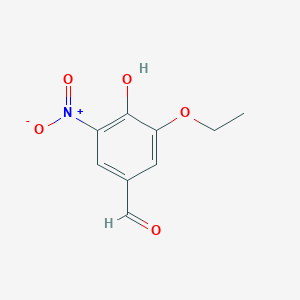
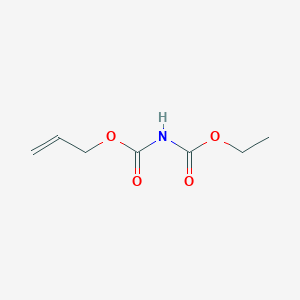
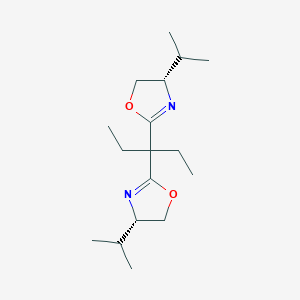
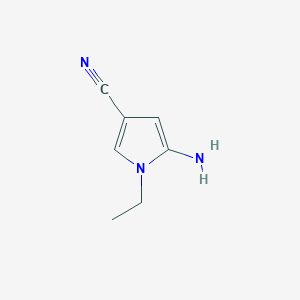
![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)